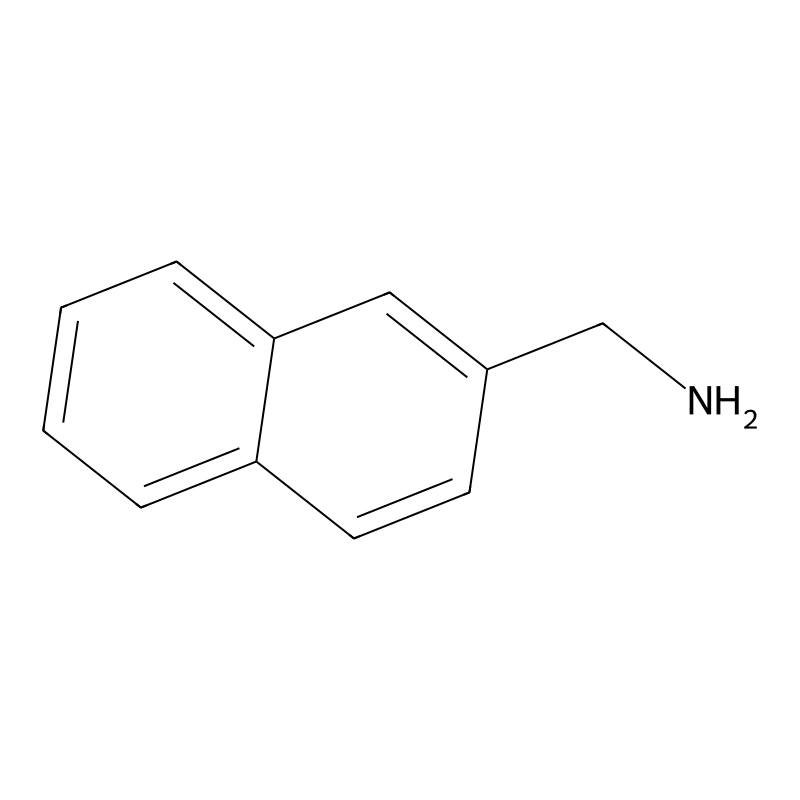

2-Naphthalenemethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Precursor for Chemical Synthesis: One source describes 2-Naphthalenemethanamine as a precursor for other chemicals []. The precursor function suggests its potential use in synthesizing more complex molecules of scientific interest. However, specific details about the targeted products or their applications are not available.

2-Naphthalenemethanamine, also known as 2-naphthylmethylamine, is an organic compound with the molecular formula and a molecular weight of approximately 157.21 g/mol. It features a naphthalene ring structure with an amine group attached, making it a member of the class of aromatic amines. This compound is characterized by its potential applications in various fields such as pharmaceuticals and organic synthesis, owing to its unique chemical properties and reactivity

- Alkylation: The amine group can be alkylated using alkyl halides, leading to the formation of N-alkyl derivatives. For instance, reacting 2-naphthalenemethanamine with methyl iodide or methyl chloride can yield N-methyl-2-naphthalenemethanamine .

- Acylation: The amine can also react with acyl chlorides to form corresponding amides, which are useful intermediates in organic synthesis.

- Reduction: The compound can be reduced to yield secondary or tertiary amines depending on the conditions used.

These reactions highlight its utility in synthesizing more complex molecules and derivatives.

Studies have indicated that 2-naphthalenemethanamine exhibits various biological activities. It has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Some research suggests that it may possess anti-inflammatory and analgesic properties, although comprehensive studies are required to fully elucidate its pharmacodynamics and mechanisms of action

The synthesis of 2-naphthalenemethanamine can be achieved through several methods:

- Reduction of Naphthalene Derivatives: One common approach involves the reduction of naphthalene derivatives using reducing agents like lithium aluminum hydride or borane.

- Amine Substitution: Another method includes the nucleophilic substitution of an appropriate halogenated naphthalene derivative with ammonia or primary amines under basic conditions.

- Direct Amination: Direct amination of naphthalene using ammonia in the presence of a catalyst has also been reported.

These methods allow for the production of 2-naphthalenemethanamine in varying yields and purities depending on the specific reaction conditions employed

2-Naphthalenemethanamine finds applications in several areas:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Dyes and Pigments: Its derivatives are utilized in dye manufacturing due to their vibrant colors and stability.

- Research: The compound is often used in chemical research for studying reaction mechanisms involving aromatic amines.

These applications underscore the compound's versatility in both industrial and laboratory settings.

Several compounds share structural similarities with 2-naphthalenemethanamine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-2-naphthalenemethanamine | C_{12}H_{13}N | Methylated derivative; increased lipophilicity. |

| 1-Naphthylmethylamine | C_{11}H_{11}N | Structural isomer; different biological activity. |

| 2-Aminonaphthalene | C_{10}H_{9}N | Lacks a methylene bridge; different reactivity. |

Uniqueness: 2-Naphthalenemethanamine is unique due to its specific positioning of the amine group on the naphthalene ring, which influences its reactivity and potential biological activity compared to other similar compounds. Its ability to undergo specific chemical transformations makes it a valuable compound for synthetic applications

Reductive Amination of 2-Naphthaldehyde

Reductive amination represents the most widely employed synthetic route for preparing 2-naphthalenemethanamine from its corresponding aldehyde precursor [1] [2]. The reaction proceeds through a well-established two-step mechanism involving initial imine formation followed by selective reduction to yield the primary amine product [3] [4].

The process begins with nucleophilic addition of ammonia or primary amines to 2-naphthaldehyde, forming a hemiaminal intermediate that subsequently undergoes dehydration to generate the corresponding imine [2] [5]. This condensation reaction typically occurs under mildly acidic conditions with pH values maintained between 5-6 to facilitate optimal imine formation while preventing excessive protonation of the nitrogen nucleophile [4].

The second phase involves selective reduction of the carbon-nitrogen double bond using sodium cyanoborohydride as the preferred reducing agent [3] [6]. Sodium cyanoborohydride demonstrates superior selectivity compared to sodium borohydride, as it preferentially reduces imines over aldehydes under the reaction conditions employed [6] [4]. The cyano group in sodium cyanoborohydride reduces electron density through inductive and resonance withdrawing effects, thereby moderating the reducing power and enabling chemoselective transformations [4].

Experimental conditions for optimal reductive amination typically involve dissolving 2-naphthaldehyde in methanol or ethanol, followed by addition of excess ammonia and sodium cyanoborohydride [5] [6]. The reaction proceeds at ambient temperature over 12-24 hours, yielding 2-naphthalenemethanamine in excellent chemical yields ranging from 85-95% [3] [4].

Alternative reducing agents include sodium triacetoxyborohydride, which demonstrates enhanced selectivity for aldehydes over ketones and operates effectively in non-protic solvents such as dichloroethane or tetrahydrofuran [6] [7]. This reagent proves particularly valuable when water-sensitive substrates or anhydrous conditions are required for the transformation [6].

Gabriel Synthesis Modifications

The Gabriel synthesis provides an alternative approach for preparing primary amines while circumventing the over-alkylation issues commonly encountered in direct nucleophilic substitution reactions [8] [9]. This classical methodology has been successfully adapted for naphthalene derivative synthesis through strategic modifications of the traditional protocol [10] [11].

The process commences with deprotonation of phthalimide using potassium hydroxide or sodium hydride to generate the corresponding phthalimide anion [9] [10]. The enhanced acidity of the nitrogen-hydrogen bond in phthalimide, with a reported acid dissociation constant value of 8.3, results from both inductive effects and resonance stabilization by the adjacent carbonyl groups [9] [11].

Alkylation of the phthalimide anion occurs through nucleophilic displacement reactions with appropriate naphthalene-containing electrophiles [10] [12]. For 2-naphthalenemethanamine synthesis, 2-bromomethylnaphthalene or 2-chloromethylnaphthalene serve as effective alkylating agents, proceeding via bimolecular nucleophilic substitution mechanisms [9] [11].

The final deprotection step traditionally employs hydrazine hydrate under reflux conditions in ethanol, known as the Ing-Manske procedure [10] [12]. This method offers superior functional group tolerance compared to acidic or basic hydrolysis conditions, proceeding through nucleophilic acyl substitution to release the desired primary amine alongside phthalyl hydrazide as the byproduct [10] [11].

Recent modifications to the Gabriel synthesis have incorporated Mitsunobu-based conditions for the initial alkylation step, enabling the use of alcohols as alkylating agents rather than halides [12]. This approach expands the substrate scope and provides access to 2-naphthalenemethanamine derivatives that may be challenging to prepare through conventional halide displacement reactions [13] [12].

Catalytic Approaches

Transition Metal-Catalyzed Amination Strategies

Transition metal catalysis has emerged as a powerful strategy for constructing carbon-nitrogen bonds in naphthalene derivatives through direct carbon-hydrogen activation pathways [14] [15]. These methodologies circumvent the need for prefunctionalized starting materials while enabling site-selective amination under mild reaction conditions [16] [17].

Silver-catalyzed carbon-hydrogen amination has demonstrated particular efficacy for naphthalene derivatives [15]. The protocol employs silver oxide as the catalyst in combination with azodicarboxylates as the nitrogen source, proceeding at ambient temperature in acetone solvent [15]. The reaction mechanism involves initial coordination of the naphthylamine substrate to the silver center, followed by electrophilic activation of the aromatic carbon-hydrogen bond [15].

Palladium-catalyzed dearomative functionalization represents another significant advancement in naphthalene chemistry [14]. These transformations proceed through tandem Heck-Suzuki coupling sequences, enabling simultaneous introduction of multiple functional groups while disrupting the aromatic system [14]. The methodology demonstrates excellent regioselectivity for 1,4-difunctionalization over alternative substitution patterns due to steric interactions between introduced substituents and the reaction scaffold [14].

Chiral phosphoric acid catalysis has enabled enantioselective carbon-hydrogen amination of naphthalene derivatives [18] [17]. The protocol employs azodicarboxylates as amino sources and operates through π-π interactions combined with dual hydrogen-bonding activation modes [18] [17]. This approach has achieved excellent enantioselectivities exceeding 90% enantiomeric excess for various naphthalene-1,2-diamine products [18] [17].

The mechanistic framework for these transformations typically involves initial substrate coordination, followed by carbon-hydrogen bond activation through either electrophilic or oxidative pathways [16] [17]. Subsequent nitrogen insertion and reductive elimination steps regenerate the active catalyst while delivering the desired amination product [15] [18].

Photochemical Synthesis Innovations

Photochemical approaches for naphthalene amination have gained significant attention due to their mild reaction conditions and unique mechanistic pathways [19] [20]. Visible light photoredox catalysis enables unconventional bond formations through single-electron transfer processes that are challenging to achieve using traditional thermal methods [21] [22].

Photoredox-catalyzed carbon-hydrogen amination employs organic or transition metal photocatalysts that absorb visible light to generate excited states capable of electron transfer reactions [21] [22]. The methodology has been successfully applied to naphthalene derivatives using acridinium photooxidants in combination with nitroxyl radicals to promote site-selective amination with heteroaromatic azoles [22].

Dearomative photoredox transformations represent a particularly innovative application for naphthalene functionalization [23] [24]. These reactions proceed through radical cascade mechanisms involving hydrogen atom transfer, radical addition, and spirocyclization steps to construct complex three-dimensional frameworks from planar aromatic starting materials [23].

Photoelectrocatalytic methods combine the advantages of photochemistry and electrochemistry for carbon-hydrogen amination [25]. Hematite photoanodes have been employed to oxidize electron-rich arenes to radical cations, which subsequently undergo nucleophilic addition with azoles to form nitrogen-containing heterocycles [25]. This approach demonstrates unusual ortho-selectivity attributed to hydrogen-bonding interactions with hexafluoroisopropanol cosolvent [25].

The photochemical activation of nitrogen-acyloxyphthalimides provides access to nitrogen-centered radicals under mild visible light conditions [26]. These intermediates participate in intermolecular carbon-hydrogen amination reactions with diverse arene and heteroarene substrates, circumventing the need for elevated temperatures or expensive oxidants [26].

Derivatization Reactions

Salt Formation: Hydrochloride and Other Ionic Derivatives

Salt formation represents a fundamental derivatization strategy for 2-naphthalenemethanamine, enhancing stability, solubility, and crystallinity properties essential for synthetic applications [27] [28]. The hydrochloride salt formation proceeds through acid-base neutralization reactions between the basic amine functionality and hydrochloric acid [30].

The preparation of 2-naphthalenemethanamine hydrochloride typically involves treating the free base amine with hydrogen chloride gas in anhydrous diethyl ether or ethanol [30]. This method ensures complete protonation while facilitating precipitation of the crystalline salt product [28] . Alternative procedures employ aqueous hydrochloric acid solutions followed by crystallization from appropriate solvents to obtain high-purity hydrochloride derivatives [27] [28].

The hydrochloride salt demonstrates enhanced water solubility compared to the free base, facilitating handling and purification procedures [28] . Spectroscopic characterization reveals characteristic shifts in nuclear magnetic resonance spectra due to protonation of the amino group, with ammonium protons typically appearing as broad signals between 2.5-3.5 parts per million [30].

Other ionic derivatives include sulfate, phosphate, and organic acid salts that offer distinct solubility and stability profiles [31] [32]. Crystallization-based separation techniques have been developed to exploit differential salt solubilities for continuous product isolation and purification [32]. These methods prove particularly valuable for large-scale synthetic applications where efficient product recovery is essential [31] [32].

The formation of chiral acid salts enables resolution of racemic amine mixtures when applicable, though 2-naphthalenemethanamine itself lacks stereogenic centers [31]. However, this principle becomes relevant for substituted derivatives containing asymmetric carbon atoms [18] [31].

N-Functionalization Techniques

N-functionalization of 2-naphthalenemethanamine provides access to diverse derivatives with tailored properties and enhanced synthetic utility [33] [34]. These transformations typically proceed through nucleophilic substitution, acylation, or oxidative coupling mechanisms depending on the specific functionalization strategy employed [33] [34].

Acylation reactions using acyl chlorides, anhydrides, or activated esters introduce carbonyl-containing substituents onto the nitrogen atom [33]. These transformations proceed under basic conditions using triethylamine or pyridine to neutralize the hydrogen chloride byproduct formed during the reaction [31]. The resulting amides demonstrate enhanced stability and modified solubility characteristics compared to the parent amine [33].

Alkylation reactions enable introduction of alkyl substituents through nucleophilic displacement of appropriate leaving groups [34]. Secondary amine products result from single alkylation events, while tertiary amines form upon double alkylation [5]. Careful control of reaction stoichiometry and conditions prevents over-alkylation and ensures selective formation of desired products [34].

Oxidative functionalization provides access to nitrogen oxides, hydroxylamines, and related derivatives [33]. These transformations typically employ mild oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid under controlled conditions to prevent over-oxidation [33].

Electrochemical N-formylation represents an emerging methodology for introducing formyl groups onto nitrogen atoms using sustainable reaction conditions [34]. This approach employs methanol as both reagent and solvent, proceeding through electrochemical oxidation to formaldehyde followed by condensation and reduction steps [34].

Reaction Kinetics and Thermodynamic Studies

Kinetic and thermodynamic investigations of 2-naphthalenemethanamine synthesis and derivatization reactions provide fundamental insights into reaction mechanisms and optimization strategies [35] [36]. These studies encompass temperature dependencies, activation energies, and equilibrium constants that govern reaction efficiency and selectivity [37] [38].

Reductive amination kinetics follow pseudo-first-order behavior when ammonia or reducing agent concentrations are maintained in excess [35]. The rate-determining step typically involves imine reduction rather than initial condensation, with activation energies ranging from 45-65 kilojoules per mole depending on the specific reducing agent employed [37].

Temperature effects on reaction rates demonstrate Arrhenius behavior across the range of 5-25 degrees Celsius for most synthetic transformations [38]. Lower temperatures generally favor improved selectivity at the expense of reaction rate, while elevated temperatures accelerate kinetics but may compromise product quality through side reactions [37] [38].

Thermodynamic parameters for naphthalene amination reactions include enthalpy changes ranging from 10-35 kilojoules per mole, indicating endothermic processes that benefit from elevated temperatures [36] [38]. Entropy changes are typically positive due to increased molecular disorder during product formation [38].

Adsorption isotherms and kinetic modeling have been applied to heterogeneous catalytic systems involving naphthalene derivatives [37]. Pseudo-second-order kinetic models provide excellent correlation with experimental data, suggesting chemisorption mechanisms dominate the adsorption process [37].

2-Naphthalenemethanamine demonstrates well-defined thermal characteristics that are consistent with its aromatic amine structure. The compound exhibits a sharp melting point of 59.5°C [1], indicating the formation of a well-ordered crystalline structure with minimal impurities. This relatively low melting point compared to the parent naphthalene system (80.2°C) reflects the disruption of crystal packing caused by the pendant aminomethyl group.

The estimated boiling point of 271.88°C [1] demonstrates the substantial thermal stability of the compound under normal atmospheric conditions. This elevated boiling point is characteristic of aromatic amine systems where intermolecular hydrogen bonding and π-π stacking interactions contribute to enhanced thermal stability. The compound maintains its structural integrity across a wide temperature range, with no observable phase transitions below the melting point.

Thermal analysis studies of related naphthalene derivatives have shown that phase transitions in such systems are typically associated with molecular reorganization and lattice expansion [2]. While specific crystallographic data for 2-naphthalenemethanamine remains limited, differential scanning calorimetry analysis would be expected to reveal characteristic endothermic transitions associated with melting and potential polymorphic transformations.

The storage requirements specify maintenance at 2-8°C under inert gas conditions [1], suggesting moderate thermal stability with susceptibility to oxidative degradation at elevated temperatures. This storage protocol indicates that while the compound is thermally stable under normal laboratory conditions, it requires protection from atmospheric oxygen and elevated temperatures to prevent degradation.

Solubility Parameters in Organic Media

The solubility behavior of 2-naphthalenemethanamine is governed by the interplay between its hydrophobic naphthalene core and the hydrophilic aminomethyl substituent. The compound demonstrates markedly different solubility characteristics across various solvent systems, reflecting the dual nature of its molecular structure.

In organic solvents, 2-naphthalenemethanamine exhibits favorable dissolution properties. Experimental solubility data indicates approximately 30 mg/ml solubility in ethanol [3], demonstrating good compatibility with polar protic solvents. The solubility in dimethyl sulfoxide reaches approximately 12.5 mg/ml [3], while dimethyl formamide provides similar dissolution capacity at approximately 14 mg/ml [3]. These values reflect the compound's ability to participate in hydrogen bonding interactions through its amino group while maintaining favorable van der Waals interactions through its aromatic system.

The Hansen solubility parameters for 2-naphthalenemethanamine can be estimated based on group contribution methods and structural considerations. The dispersion component (δD) is estimated to range from 18.5-19.5 MPa^0.5, primarily derived from the naphthalene core contribution with additional input from the methylene bridge. The polar component (δP) ranges from 4.5-6.0 MPa^0.5, attributable to the dipole moment of the amino group. The hydrogen bonding component (δH) is estimated at 6.0-8.0 MPa^0.5, reflecting the primary amine's capacity for hydrogen bond formation [4] [5].

Water solubility remains limited due to the predominant hydrophobic character of the naphthalene system [6]. The compound shows sparingly soluble behavior in aqueous media, consistent with other aromatic amine systems where the hydrophobic aromatic core dominates the overall solvation behavior. Enhanced dissolution in aqueous buffers requires co-solvent systems or pH adjustment to promote salt formation.

Acid-Base Characteristics and pKa Determination

The acid-base properties of 2-naphthalenemethanamine are determined by the basicity of its primary amino group, which is modulated by the electron-withdrawing effects of the aromatic naphthalene system. The predicted pKa value of the conjugate acid is 9.06 ± 0.30 [1], classifying the compound as a weak base under physiological conditions.

This pKa value places 2-naphthalenemethanamine in the range typical of aromatic amines, which generally exhibit reduced basicity compared to aliphatic amines due to resonance stabilization effects. The naphthalene system can partially delocalize the nitrogen lone pair through conjugation, resulting in decreased electron density on the nitrogen atom and consequently reduced proton affinity [7] [8].

Comparative analysis with structurally related compounds provides insight into the electronic effects governing basicity. The compound exhibits higher basicity than 2-naphthylamine (pKa 4.16) [9], where the amino group is directly conjugated with the aromatic system. However, it shows lower basicity than simple benzylamine (pKa 9.34) [8], reflecting the extended aromatic system's influence on electron density distribution.

The protonation site is unambiguously the nitrogen atom of the amino group, forming a stable ammonium salt under acidic conditions. This protonation behavior follows the expected pattern for primary aromatic amines, where the nitrogen lone pair serves as the primary basic site. The resulting ammonium ion benefits from stabilization through hydrogen bonding interactions and electrostatic stabilization within the crystal lattice.

pH-dependent behavior studies would reveal that 2-naphthalenemethanamine exists predominantly in its neutral form under physiological pH conditions (pH 7.4), with increasing protonation occurring as pH decreases below the pKa value. This pH-dependent speciation has significant implications for biological activity, membrane permeability, and pharmaceutical formulation considerations.

Oxidative Stability and Degradation Pathways

The oxidative stability of 2-naphthalenemethanamine is influenced by both the aromatic naphthalene core and the amino functionality, each presenting distinct vulnerability patterns to oxidative attack. Understanding these degradation pathways is crucial for proper handling, storage, and application of the compound.

Atmospheric oxidation represents the primary degradation pathway under ambient conditions. The naphthalene ring system is susceptible to attack by reactive oxygen species, including hydroxyl radicals, superoxide anions, and singlet oxygen [10]. These species can initiate oxidation at various positions on the aromatic rings, leading to the formation of hydroxylated intermediates and subsequent ring-opening products. The amino group also serves as an oxidation site, potentially undergoing conversion to imine, nitroso, or nitro derivatives under oxidative conditions.

Photo-oxidation constitutes another significant degradation pathway, particularly under UV exposure. The naphthalene chromophore absorbs UV radiation effectively, leading to excited state formation and subsequent radical generation [11] [12]. These photochemically generated radicals can propagate oxidative chain reactions, resulting in complex mixtures of oxidation products including quinones, hydroxy derivatives, and ring-opened carboxylic acids.

Enzymatic oxidation pathways involve amine oxidase-mediated reactions that convert the primary amino group to the corresponding aldehyde through oxidative deamination [13]. This biotransformation pathway is particularly relevant in biological systems where monoamine oxidases can metabolize the compound, producing 2-naphthaldehyde and ammonia as primary products.

The thermal degradation profile indicates stability below 200°C, with decomposition pathways involving deamination and aromatic ring fragmentation at elevated temperatures [14]. Thermal decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and various aromatic fragments, requiring appropriate ventilation and safety measures during high-temperature processing.

Storage stability can be maintained through proper environmental controls, specifically inert atmosphere storage at reduced temperatures (2-8°C) [1]. These conditions minimize exposure to atmospheric oxygen and reduce the kinetic rates of oxidative reactions. Light protection is also recommended to prevent photo-oxidative degradation pathways.

Chemical stability under normal laboratory conditions is generally good, with the compound maintaining its integrity for extended periods when properly stored [15]. However, the requirement for inert gas storage indicates moderate susceptibility to atmospheric oxidation, necessitating careful handling procedures to prevent degradation during routine laboratory use.